molecular formula C25H30N2O3 B4725449 9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B4725449
M. Wt: 406.5 g/mol
InChI Key: KOOMPFZKSXPUMQ-UHFFFAOYSA-N
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Description

9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Acridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Dimethylamino and Methoxy Groups: These functional groups can be introduced through substitution reactions using reagents such as dimethylamine and methoxy compounds.

    Final Assembly: The final step involves the coupling of the dimethylamino and methoxy-substituted acridine with the appropriate phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenylboronic Acid: An aromatic compound with similar functional groups.

    4-Dimethylaminophenol: Contains both phenol and amine functional groups.

    4-(Dimethylamino)phenyl isocyanate: An organic building block containing an isocyanate group.

Uniqueness

9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-25(2)13-19-23(20(28)14-25)22(15-7-9-16(10-8-15)27(3)4)24-18(26-19)11-17(29-5)12-21(24)30-6/h7-12,22,26H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOMPFZKSXPUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=C(C=C3OC)OC)C4=CC=C(C=C4)N(C)C)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

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